molecular formula O3PS-3 B077711 Phosphorothioate CAS No. 15181-41-6

Phosphorothioate

Cat. No.: B077711
CAS No.: 15181-41-6
M. Wt: 111.04 g/mol
InChI Key: RYYWUUFWQRZTIU-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphorothioates (PS) are sulfur-modified nucleic acid analogs where one non-bridging oxygen atom in the phosphate backbone is replaced by sulfur (Figure 1) . This substitution confers enhanced resistance to nuclease degradation compared to natural phosphodiesters, making PS compounds valuable in therapeutic applications such as antisense oligonucleotides (ASOs) and aptamers . Phosphorothioates also exhibit unique pharmacokinetic properties, including high binding affinity to plasma proteins (e.g., bovine serum albumin) and preferential accumulation in the liver and kidneys . Their radioprotective properties, as seen in WR-2721, are attributed to DNA affinity and structural mimicry of polyamines .

Scientific Research Applications

Molecular Biology

Mechanistic Probes
Phosphorothioate linkages are utilized as mechanistic probes in the study of RNA and enzymatic processes. They have been instrumental in demonstrating that certain RNA splicing systems function as metalloenzymes, providing insights into the roles of metal ions in catalysis. Additionally, these linkages allow researchers to map ligands within RNA active sites, enhancing our understanding of macromolecular functions .

Nuclease Resistance
One of the primary advantages of this compound modifications is their ability to confer resistance against nucleases, enzymes that degrade nucleic acids. This property is crucial for enhancing the stability and efficacy of oligonucleotides in vivo, making them suitable for therapeutic applications .

Drug Delivery Systems

Liposomal Formulations
this compound oligonucleotides are increasingly used in liposomal drug delivery systems. These systems encapsulate therapeutic agents within lipid bilayers, improving drug stability and targeting capabilities. The incorporation of this compound modifications enhances the half-life of the encapsulated drugs by protecting them from enzymatic degradation .

Targeted Therapy
Research has shown that this compound-modified oligonucleotides can be effectively used in targeted therapies for various diseases, including cancer. For example, studies have demonstrated the use of this compound oligonucleotides to inhibit survivin mRNA in bladder carcinoma cells, showcasing their potential as therapeutic agents .

Cancer Therapeutics

Antisense Oligonucleotides
this compound oligonucleotides are commonly employed as antisense agents to modulate gene expression. Their ability to resist degradation allows them to effectively inhibit target mRNAs in cellular systems. Several this compound antisense oligonucleotides have entered clinical trials, indicating their potential in cancer treatment .

Mechanistic Insights
The use of this compound modifications has provided critical mechanistic insights into the interactions between oligonucleotides and proteins. These interactions are essential for understanding how antisense oligonucleotides exert their effects at the molecular level, further validating their use in therapeutic applications .

Summary of Key Findings

Application AreaKey Findings
Molecular BiologyUsed as mechanistic probes; enhance understanding of RNA splicing and enzymatic functions .
Drug Delivery SystemsEnhance stability and targeting; effective in liposomal formulations .
Cancer TherapeuticsEffective as antisense agents; several candidates in clinical trials .
Mechanistic InsightsCritical for understanding oligonucleotide-protein interactions; vital for therapeutic efficacy .

Chemical Reactions Analysis

Nucleophilic Reactions

Phosphorothioate oligonucleotides exhibit high reactivity towards electrophilic reagents, allowing for efficient functionalization. Recent advancements have highlighted methods for covalently conjugating this compound oligonucleotides with various electrophiles, enhancing their chemical versatility while preserving their structural integrity. The nucleophilic nature of the sulfur atom facilitates these reactions, making them suitable for applications in drug delivery and molecular labeling .

Oxidation Reactions

Phosphorothioates are susceptible to oxidation, particularly under oxidative stress conditions. Studies have demonstrated that exposure to reactive oxygen species can lead to the degradation of this compound-containing DNA, resulting in genomic instability. For instance, reactions with hydrogen peroxide or hypochlorous acid can lead to desulfurated products and other modifications that compromise DNA integrity .

Mechanisms of Oxidation

The oxidation process typically involves:

  • The initial formation of reactive intermediates that attack the sulfur atom.

  • Subsequent cleavage of the P-S bond, resulting in desulfurated dinucleotides and other byproducts.

These reactions underscore the dynamic nature of this compound modifications and their potential implications for cellular processes under oxidative conditions .

Toxicity and Off-Target Effects

Despite their advantages, this compound-modified oligonucleotides can exhibit toxicity due to interactions with cellular proteins involved in RNA processing and regulation. These interactions can lead to mislocalization of nuclear proteins and subsequent cellular stress responses . Understanding these off-target effects is crucial for optimizing therapeutic strategies involving this compound modifications.

Q & A

Basic Research Questions

Q. How can researchers optimize phosphorothioate oligonucleotide synthesis to ensure high yield and purity?

  • Methodological Answer : this compound synthesis typically employs solid-phase phosphoramidite chemistry. To optimize yield and purity:

  • Sulfurization Time : Adjust sulfurization reagent (e.g., DDTT) incubation time (e.g., 2–5 minutes) to balance sulfur incorporation efficiency and side reactions .
  • Deprotection Conditions : Use anhydrous ammonia with methylamine (AMA) for cleavage and deprotection to minimize backbone degradation.
  • Purification : Apply reverse-phase HPLC with ion-pairing agents (e.g., triethylammonium acetate) to separate diastereomers and truncated sequences. Validate purity via MALDI-TOF or ESI-MS .
    • Data Consideration : Track coupling efficiency (>98%) via trityl monitoring and quantify sulfur content via iodine hydrolysis assays .

Q. What analytical techniques are critical for characterizing this compound backbone integrity in oligonucleotides?

  • Methodological Answer : Combine orthogonal methods:

  • Ion-Exchange Chromatography : Resolves diastereomers based on sulfur substitution patterns.
  • 31P NMR : Detects backbone modifications (δ 55–60 ppm for this compound) and quantifies sulfurization efficiency .
  • Enzymatic Digestion : Use snake venom phosphodiesterase to confirm nuclease resistance; incomplete digestion indicates sulfur incorporation .

Q. How do researchers assess the stability of this compound-modified oligonucleotides in biological matrices?

  • Methodological Answer :

  • Serum Stability Assays : Incubate oligonucleotides in fetal bovine serum (37°C) and quantify intact strands over time via PAGE or UPLC-MS .
  • Cellular Uptake Studies : Use fluorescent tags (e.g., Cy3) and confocal microscopy to track intracellular localization and degradation in cell lines .

Advanced Research Questions

Q. What experimental designs resolve contradictions in this compound pharmacokinetic data across in vivo studies?

  • Methodological Answer : Address variability via:

  • Dose-Response Curves : Test multiple doses (e.g., 1–50 mg/kg) to identify nonlinear absorption patterns.
  • Tissue-Specific Analysis : Use LC-MS/MS to quantify oligonucleotide levels in target organs (e.g., liver, kidney) and adjust for matrix effects .
  • Species Comparison : Parallel studies in rodents and non-human primates to isolate species-specific clearance mechanisms .
    • Data Analysis : Apply population pharmacokinetic models (e.g., NONMEM) to account for inter-individual variability .

Q. How can researchers mechanistically link this compound stereochemistry to therapeutic efficacy in gene silencing?

  • Methodological Answer :

  • Stereocontrolled Synthesis : Use chiral auxiliaries or enzymatic methods to isolate Rp/Sp diastereomers .
  • Activity Assays : Compare gene silencing efficiency (qRT-PCR) and protein knockdown (Western blot) across isomers in cell cultures.
  • Structural Studies : Employ X-ray crystallography or MD simulations to map stereochemistry-dependent RNA hybridization .

Q. What strategies mitigate off-target effects of this compound oligonucleotides in transcriptome-wide studies?

  • Methodological Answer :

  • Bioinformatics Filters : Use tools like BLAST or RNAhybrid to exclude sequences with >50% homology to non-target mRNAs .
  • Dose Titration : Identify minimal effective concentrations via RNA-seq to reduce nonspecific binding.
  • Control Designs : Include scrambled-sequence and mismatch controls to distinguish sequence-specific effects .

Q. Methodological Tables

Table 1: Comparison of this compound Characterization Techniques

TechniqueApplicationLimitationsKey Parameters
31P NMRQuantifies sulfur incorporationLow sensitivity for trace impuritiesChemical shift (55–60 ppm)
Ion-Exchange HPLCDiastereomer resolutionRequires optimized mobile phasesRetention time variability
MALDI-TOF MSMass verificationMatrix interference for long sequencesMass accuracy (±0.1%)

Table 2: Common Pitfalls in this compound Research

PitfallMitigation StrategyEvidence Source
Variable nuclease resistanceStandardize serum batch sources
Diastereomer complexityUse stereocontrolled synthesis
Off-target bindingImplement stringent bioinformatics

Q. Key Considerations for Experimental Design

  • Reproducibility : Document synthesis protocols (e.g., reagent lot numbers, humidity control) to ensure cross-lab consistency .
  • Ethical Frameworks : Align in vivo studies with FINER criteria (Feasible, Novel, Ethical, Relevant) .
  • Data Transparency : Share raw HPLC/NMR files in supplementary materials for peer validation .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Phosphorodithioate

  • Structural Difference: Phosphorodithioates replace both non-bridging oxygens with sulfur, forming a dithiophosphate linkage (PS₂) .
  • Stability and Function: While PS₂ linkages offer greater nuclease resistance than PS, their synthesis is more complex and less compatible with automated solid-phase methods .
  • Applications: Limited to niche biochemical studies due to synthetic challenges .

Oxon Metabolites (e.g., Chlorpyrifos Oxon, Leptophos Oxon)

  • Structural Difference : Oxon metabolites replace the sulfur atom in phosphorothioate pesticides (e.g., chlorpyrifos) with oxygen, forming a phosphate triester .
  • Metabolic Activity : Oxons are more reactive, inhibiting acetylcholinesterase 100–1,000× more potently than parent PS compounds. However, phosphorothioates (e.g., chlorpyrifos) are metabolized to oxons in human liver microsomes (HLMs) at low rates (e.g., 0.5% for chlorpyrifos oxon vs. 28% for chlorpyrifos) .
  • Toxicity : Oxons contribute to acute neurotoxicity, while PS pesticides exhibit delayed systemic toxicity .

Table 1 : Metabolic Comparison of this compound Pesticides and Oxon Metabolites

Compound Metabolic Rate in HLMs (24 h) Major Metabolite Toxicity Profile
Chlorpyrifos (PS) 28% Oxon (0.5%) Delayed organ damage
Chlorpyrifos Oxon 99.5% depletion Hydrolyzed Acute neurotoxicity
Leptophos (PS) 18% Oxon (2%) Hepatotoxicity

Phosphoramidates

  • Structural Difference : A nitrogen atom replaces one oxygen in the phosphate group.
  • Stability : Phosphoramidates are more hydrolytically stable than PS but less nuclease-resistant .
  • Applications : Used in prodrug strategies for nucleotide therapeutics, unlike PS, which is directly bioactive .

Locked Nucleic Acids (LNAs)

  • Structural Difference : LNAs contain a methylene bridge restricting sugar puckering, enhancing duplex stability.
  • Thermal Stability : LNA/RNA hybrids have higher Tm values than PS/RNA hybrids. For example, a 25-mer LNA showed a Tm 9°C higher than its PS counterpart .
  • RNase H Activation : PS-ASOs activate RNase H more effectively than LNAs due to their flexible backbone .

Table 2 : Biophysical and Functional Comparison of PS and LNA

Property This compound (PS) LNA
Tm (vs. RNA) 8.4°C lower than DNA 9°C higher than DNA
Nuclease Resistance High Moderate
RNase H Activation Strong Weak
Plasma Protein Binding High (e.g., Kd = 140 μM) Moderate

Trialkyl Phosphorothioates (TMP)

  • Structural Difference : Alkyl groups replace nucleic acid components, forming small-molecule PS esters.
  • Toxicity: TMPs (e.g., O,O,O-trimethyl PS) cause delayed mortality in rats (LD₅₀ = 20 mg/kg) via non-cholinergic mechanisms, unlike PS-ASOs, which show low acute toxicity .

Key Research Findings

  • Metabolic Stability : PS-ASOs are metabolized predominantly by 3'-exonucleases in vivo, with liver and kidney being major accumulation sites . Modifications like 2'-propoxy groups or cholesterol conjugation alter lipophilicity and tissue distribution .
  • Therapeutic Efficacy : PS aptamers (e.g., ISIS 2105) prolong drug release and reduce systemic toxicity in aptamer-drug complexes .
  • Limitations : PS oligonucleotides exhibit reduced Tm and sequence-dependent degradation in vitro, complicating in vitro-in vivo extrapolation .

Properties

CAS No.

15181-41-6

Molecular Formula

O3PS-3

Molecular Weight

111.04 g/mol

IUPAC Name

thiophosphate

InChI

InChI=1S/H3O3PS/c1-4(2,3)5/h(H3,1,2,3,5)/p-3

InChI Key

RYYWUUFWQRZTIU-UHFFFAOYSA-K

SMILES

[O-]P(=S)([O-])[O-]

Canonical SMILES

[O-]P(=S)([O-])[O-]

Key on ui other cas no.

15181-41-6

Synonyms

diethyl thiophosphate
sodium thiophosphate
thiophosphate
thiophosphoric acid
thiophosphoric acid, trisodium salt

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of O-ethyl S-propyl O-(2-formylphenyl) thiophosphate (4.1 grams; 0.0142 mole) in methanol (50 ml) was charged into a glass reaction vessel equipped with a mechanical stirrer. Benzoylhydrazine (1.939 grams; 0.0142 mole) was added and the reaction mixture was stirred at room temperature overnight. After this time water was added to the reaction mixture until it became cloudy. The mixture was then heated on a steam bath until it became clear again. The reaction mixture was then cooled in an ice bath resulting in the formation of a solid precipitate. The precipitate was recovered by filtration and washed with isopropyl ether. The washed product was then air dried for 15 minutes and thereafter dried overnight in a vacuum oven to yield the desired product O-ethyl S-propyl O-[2-benzoylhydrazonomethyl)phenyl] thiophosphate as a white powder.
Name
O-ethyl S-propyl O-(2-formylphenyl) thiophosphate
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.939 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.